molecular formula C14H20N2O B3072190 3-Phenyl-N-(piperidin-3-yl)propanamide CAS No. 1016675-75-4

3-Phenyl-N-(piperidin-3-yl)propanamide

Cat. No. B3072190
CAS RN: 1016675-75-4
M. Wt: 232.32 g/mol
InChI Key: HIAZOMKBOXFTGZ-UHFFFAOYSA-N
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Description

3-Phenyl-N-(piperidin-3-yl)propanamide is a chemical compound with the CAS Number: 1016675-75-4. It has a molecular weight of 232.33 . The IUPAC name for this compound is 3-phenyl-N-(3-piperidinyl)propanamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring attached to a phenyl group and a propanamide group . The InChI code for this compound is 1S/C14H20N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.33 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Synthesis and Applications

  • The chemical structure and properties of various derivatives of 3-Phenyl-N-(piperidin-3-yl)propanamide have been a subject of interest in scientific research. A chapter by Vardanyan (2018) details the synthesis methods, pharmacological properties, and applications of derivatives like trihexyphenidyl, biperiden, and others, indicating the wide scope of this compound in medicinal chemistry (Vardanyan, 2018).

Anticonvulsant Effects

  • A study by Sadek et al. (2016) explored the anticonvulsant effects of isomeric nonimidazole histamine H3 receptor antagonists, including derivatives of this compound. This research adds to the understanding of potential therapeutic applications in epilepsy treatment (Sadek et al., 2016).

Anticancer Potential

  • In the field of oncology, the synthesis of novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives and their antileukemic activity was examined by Vinaya et al. (2011). The study highlights the anticancer effects associated with the piperidine framework, including the derivatives of this compound (Vinaya et al., 2011).

Anti-Allergic Properties

  • Research on the synthesis and potential antiallergic activity of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, including similar compounds to this compound, was conducted by Courant et al. (1993). This study provides insights into the application of such compounds in allergy treatment (Courant et al., 1993).

Corrosion Inhibition

  • A study on the use of 3-amino alkylated indoles, including derivatives of this compound, as corrosion inhibitors for mild steel was conducted by Verma et al. (2016). This highlights a unique application of the compound in industrial settings (Verma et al., 2016).

Stereoselective Synthesis

  • McCall et al. (2008) researched the stereoselective synthesis of acyclic amino alcohols via von Braun ring opening of chiral piperidines, including this compound. This study contributes to the advancement of stereochemistry and synthesis methods (McCall et al., 2008).

Antimicrobial Activities

  • The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens were studied by Vinaya et al. (2009), demonstrating the potential of this compound derivatives in combating microbial infections (Vinaya et al., 2009).

Future Directions

Piperidine derivatives, including 3-Phenyl-N-(piperidin-3-yl)propanamide, have significant potential in the field of drug discovery . The development of new synthesis methods and the discovery of new biological applications are important future directions in this field .

properties

IUPAC Name

3-phenyl-N-piperidin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAZOMKBOXFTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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